molecular formula C14H11BrS2 B3065145 4-Bromobenzenecarbodithioic acid phenylmethyl ester CAS No. 305378-89-6

4-Bromobenzenecarbodithioic acid phenylmethyl ester

Cat. No.: B3065145
CAS No.: 305378-89-6
M. Wt: 323.3 g/mol
InChI Key: UEXHXZYJCMRBIB-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a bromine atom, a carbodithioic acid group, and a phenylmethyl ester moiety, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 4-Bromobenzenecarbodithioic acid phenylmethyl ester typically involves the reaction of 4-bromobenzenecarbodithioic acid with phenylmethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.

Chemical Reactions Analysis

4-Bromobenzenecarbodithioic acid phenylmethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions

Scientific Research Applications

4-Bromobenzenecarbodithioic acid phenylmethyl ester has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a precursor for bioactive compounds.

    Industry: It is utilized in the synthesis of novel materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-Bromobenzenecarbodithioic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. Additionally, its ability to undergo various chemical transformations allows it to interact with different biomolecules, potentially inhibiting enzyme activity or altering cellular processes .

Comparison with Similar Compounds

4-Bromobenzenecarbodithioic acid phenylmethyl ester can be compared with other similar compounds, such as:

    4-Chlorobenzenecarbodithioic acid phenylmethyl ester: Similar structure but with a chlorine atom instead of bromine.

    4-Methylbenzenecarbodithioic acid phenylmethyl ester: Contains a methyl group instead of a bromine atom.

    4-Nitrobenzenecarbodithioic acid phenylmethyl ester: Features a nitro group in place of the bromine atom. These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the benzene ring.

Properties

IUPAC Name

benzyl 4-bromobenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrS2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXHXZYJCMRBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464902
Record name 4-Bromobenzenecarbodithioic acid phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305378-89-6
Record name 4-Bromobenzenecarbodithioic acid phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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